Product packaging for 6,6,6-Trifluorohexan-3-one(Cat. No.:CAS No. 1194765-43-9)

6,6,6-Trifluorohexan-3-one

Cat. No.: B2676348
CAS No.: 1194765-43-9
M. Wt: 154.132
InChI Key: LKEYHSAKBVEOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Trifluoromethyl Ketone Research

The study of organofluorine compounds dates back to the late 19th century, with Frédéric Swarts's development of an early synthetic method for trifluoromethyl groups in 1892. wikipedia.org However, it wasn't until the 1970s that fluorinated compounds became more common in medicinal chemistry. tandfonline.com The investigation of trifluoromethyl groups in relation to their biological activity began as early as 1927. wikipedia.org A significant advancement in the synthesis of trifluoromethyl ketones was a procedure developed by Zard and co-workers, which involved the treatment of primary acid chlorides with trifluoroacetic anhydride (B1165640) and pyridine. orgsyn.org This method proved effective for the direct conversion of carboxylic acids to trifluoromethyl ketones. orgsyn.org Over the years, research has expanded to include various methods for creating these ketones, such as photocatalysis and the use of Togni reagents. rsc.orgsioc-journal.cn The development of these synthetic methodologies has been crucial for exploring the applications of trifluoromethyl ketones in various scientific fields. orgsyn.orgsioc-journal.cn

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The inclusion of fluorine in organic molecules dramatically alters their properties, making them highly valuable in modern chemical research. tcichemicals.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond—one of the strongest in organic chemistry—impart enhanced metabolic stability and bioactivity to compounds. nih.govwikipedia.org This has led to fluorinated compounds constituting a significant portion of pharmaceuticals, with around 25% of small-molecule drugs currently in clinical use containing fluorine. nih.gov The trend suggests that fluorinated drugs will continue to be prominent in the pharmaceutical market. nih.gov Beyond pharmaceuticals, fluorinated compounds are integral to agrochemicals, liquid crystal monomers, and fluoropolymers due to their desirable properties. nih.govwikipedia.org The trifluoromethyl group, in particular, is prevalent in numerous pharmaceutical and agrochemical products. wikipedia.orgacs.org The unique characteristics of fluorinated compounds, such as their ability to act as bioisosteres of hydrogen atoms and their impact on a molecule's acidity and conformation, continue to drive research into new applications. wikipedia.orgbohrium.com

Position of 6,6,6-Trifluorohexan-3-one within the Broader Field of Fluorinated Ketone Studies

Within the extensive family of fluorinated ketones, this compound is a specific aliphatic trifluoromethyl ketone. Its structure, featuring a trifluoromethyl group at one end of a hexane (B92381) chain and a ketone functional group at the third carbon, makes it a subject of interest in synthetic chemistry.

One notable synthesis of a related compound, β-trifluoromethyl-substituted ketones, involves a copper(I)-catalyzed reaction with cyclopropanols. rsc.org This method highlights a modern approach to creating ketones with a trifluoromethyl group in the beta position relative to the carbonyl group. rsc.org Although this study does not synthesize this compound directly, it provides a framework for the synthesis of structurally similar compounds.

The physical and chemical properties of this compound are defined by its molecular structure. The presence of the highly electronegative trifluoromethyl group significantly influences the reactivity of the ketone's carbonyl group.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1194765-43-9
Molecular Formula C₆H₉F₃O
Molecular Weight 154.13 g/mol
Physical Form Liquid
IUPAC Name 6,6,6-trifluoro-3-hexanone

Data sourced from commercial suppliers. sigmaaldrich.com

The study of such ketones is often driven by their potential as building blocks for more complex molecules or as probes for understanding enzymatic reactions. oup.comnih.gov The specific positioning of the trifluoromethyl group in this compound makes it a candidate for investigating electronic and steric effects in chemical reactions.

Identification of Key Research Gaps and Emerging Opportunities Pertaining to this compound

A review of the current scientific literature reveals that while the broader class of trifluoromethyl ketones is well-studied, dedicated research focusing specifically on this compound is limited. This scarcity of targeted research represents a significant knowledge gap.

Key Research Gaps:

Limited Synthetic Exploration: While general methods for synthesizing trifluoromethyl ketones exist, there is a lack of studies comparing different synthetic routes to this compound to optimize yield and efficiency.

Reactivity and Mechanistic Studies: Detailed investigations into the reactivity of this compound in various organic reactions are not widely published. Understanding its reaction mechanisms could unveil novel chemical transformations.

Applications as a Building Block: The potential of this compound as a precursor for the synthesis of more complex fluorinated molecules, particularly in the pharmaceutical and agrochemical sectors, remains largely unexplored. For instance, derivatives such as 1-(3-Aminophenyl)-6,6,6-trifluorohexan-3-one have been synthesized, indicating its potential utility. nih.gov

Emerging Opportunities:

Development of Novel Synthetic Methods: The lack of diverse synthetic routes presents an opportunity for synthetic chemists to develop new and more efficient ways to produce this compound.

Catalysis Research: This compound could serve as a substrate in the development of new catalytic systems, particularly for reactions involving fluorinated molecules.

Materials Science Applications: Given the properties of fluorinated compounds, there is an opportunity to explore the use of this compound and its derivatives in the creation of new materials with unique thermal or chemical resistance.

Comparative Studies: A comparative study of the reactivity and properties of this compound against other fluorinated and non-fluorinated ketones could provide valuable insights into the effects of the trifluoromethyl group's position on a carbon chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9F3O B2676348 6,6,6-Trifluorohexan-3-one CAS No. 1194765-43-9

Properties

IUPAC Name

6,6,6-trifluorohexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-2-5(10)3-4-6(7,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEYHSAKBVEOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations for 6,6,6 Trifluorohexan 3 One

Comprehensive Analysis of Established Synthetic Pathways to 6,6,6-Trifluorohexan-3-one and its Analogs

Established methods for synthesizing trifluoromethyl ketones often involve the introduction of a trifluoroacetyl group (CF₃CO) or the coupling of a trifluoromethyl unit with a suitable carbonyl precursor.

Strategies Employing Trifluoroacetylation Reactions

Trifluoroacetylation involves the reaction of a potent trifluoroacetylating agent with a carbon nucleophile. A common approach for synthesizing ketones is the reaction of an organometallic reagent with a trifluoroacetic acid derivative. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are frequently used. For instance, the synthesis of trifluoromethyl ketones can be achieved by converting a carboxylic acid into its enediolate, followed by trifluoroacetylation and subsequent decarboxylation. magtech.com.cn A specific procedure involves the reaction of a carboxylic acid with trifluoroacetic anhydride in the presence of pyridine, which facilitates the formation of the ketone. orgsyn.org

Another powerful trifluoroacetylating agent is ethyl trifluoroacetate (B77799). It is widely used as an intermediate for preparing trifluoroacetylated compounds. wikipedia.orgchemimpex.com The trifluoroacetyl group serves as a crucial moiety in the synthesis of various pharmaceutically active molecules. wikipedia.org

Table 1: Examples of Trifluoroacetylation Reactions for Ketone Synthesis

Starting Material Trifluoroacetylating Agent Base/Catalyst Product Type Reference
Carboxylic Acid Trifluoroacetic Anhydride Pyridine α-Substituted Trifluoromethyl Ketone orgsyn.org

Approaches Utilizing Organometallic Reagents with Fluorinated Precursors

The reaction between organometallic reagents and electrophilic fluorinated precursors is a cornerstone for the synthesis of trifluoromethyl ketones. thieme-connect.com This electrophilic-type reaction can involve aryllithium or Grignard reagents reacting with trifluoroacetic acid derivatives. thieme-connect.com

A well-established method involves the use of organocadmium reagents, which are known to react with acid chlorides to form ketones with high selectivity. mdma.ch The reaction of fluoroacetyl chloride with organocadmium compounds has been successfully used to prepare α-fluoroketones. dokumen.pubdokumen.pub The general scheme involves the formation of a Grignard reagent, its conversion to the corresponding organocadmium compound via reaction with cadmium chloride, and the final reaction with the fluorinated acid chloride. dokumen.pub

Similarly, the reaction of various organometallic reagents, including Grignard and organolithium reagents, with ethyl trifluoroacetate can produce trifluoromethyl ketones. acs.org The reaction proceeds through stable tetrahedral intermediates. acs.org The use of fluoroform, a readily available greenhouse gas, as a trifluoromethyl source for the nucleophilic trifluoromethylation of esters with a base like potassium hexamethyldisilazide (KHMDS) also provides an effective route to these ketones. beilstein-journals.org

Table 2: Synthesis of Trifluoromethyl Ketones with Organometallic Reagents

Organometallic Reagent Fluorinated Precursor Solvent Product Type Reference
Dipropylcadmium Trifluoroacetyl chloride Benzene Propyl trifluoromethyl ketone thieme-connect.commdma.ch
Phenyllithium Trifluoroacetic acid Ether Phenyl trifluoromethyl ketone thieme-connect.com
Grignard/Organolithium Ethyl trifluoroacetate Ether Alkyl/Aryl trifluoromethyl ketone acs.org

Transition Metal-Catalyzed Coupling Reactions in Synthesis, including Nickel-Catalyzed Reductive Trifluoroalkylation

Transition metal catalysis offers powerful and versatile methods for constructing trifluoromethyl ketones with high efficiency and functional group tolerance.

Nickel-Catalyzed Reductive Trifluoroalkylation: A significant advancement is the nickel-catalyzed reductive cross-coupling reaction. This method allows for the synthesis of enantioenriched α-trifluoromethyl ketones from readily available acid chlorides and racemic α-trifluoromethyl alkyl bromides. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds in an enantioconvergent manner under mild conditions, tolerating a wide array of functional groups. chinesechemsoc.orgchinesechemsoc.org This protocol avoids the need for a directing group and can be scaled up, making it a practical and efficient synthetic option. chinesechemsoc.org Mechanistic studies suggest the reaction may proceed through a radical chain pathway. chinesechemsoc.orgchinesechemsoc.org

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are also widely employed. One strategy involves the reaction of arylboronic acids with trifluoroacetylation reagents. organic-chemistry.org For example, N-phenyl-N-tosyltrifluoroacetamide has been developed as a stable and easily handled trifluoroacetylation reagent for the palladium-catalyzed synthesis of (hetero)aryl trifluoromethyl ketones from the corresponding boronic acids. organic-chemistry.org Another approach utilizes the palladium-catalyzed reaction of aryl trifluoroacetates with organoboron compounds. oup.comresearchgate.net The proposed catalytic cycle involves the oxidative addition of the ester to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the ketone. oup.comresearchgate.net

Table 3: Transition Metal-Catalyzed Synthesis of Trifluoromethyl Ketones

Catalyst System Reactant 1 Reactant 2 Reaction Type Reference
Ni(COD)₂ / Chiral Ligand / Mn Acyl Chloride α-CF₃ Alkyl Bromide Enantioselective Reductive Cross-Coupling chinesechemsoc.orgchinesechemsoc.org
Pd(dba)₂ / (o-MeOC₆H₄)₃P (Het)aryl Boronic Acid N-phenyl-N-tosyltrifluoroacetamide Trifluoroacetylation Cross-Coupling organic-chemistry.org

Electrochemical and Photoredox Methods for Synthesis

Electrochemical and photoredox catalysis represent modern, powerful strategies for synthesizing trifluoromethyl ketones under mild conditions, often using visible light as an energy source.

Photoredox Catalysis: Several photoredox-mediated pathways have been developed. One method achieves the direct oxidative addition of a CF₃ group and water to alkynes, which yields α-trifluoromethyl ketones after enol-keto tautomerization. acs.org Another strategy involves a dual visible-light and halogen-atom-transfer catalysis system for the reaction of alkyl bromides with trifluoroacetic anhydride (TFAA). dicp.ac.cnresearchgate.net This process enables the radical-radical cross-coupling of an alkyl radical with a trifluoroacetyl radical. dicp.ac.cn The divergent synthesis of trifluoromethyl ketones from olefins using chloro- or bromotrifluoroacetone as precursors for the trifluoroacetonyl radical under photoredox catalysis has also been reported. researchgate.net

Electrochemical Methods: The combination of electrochemistry and photochemistry provides an oxidant-free method for the trifluoromethylation of arenes using trifluoroacetic acid (TFA) as an inexpensive and readily available CF₃ source. chemistryviews.org This electrophotochemical approach operates at room temperature and allows the use of TFA, which has a high oxidation potential that is otherwise challenging to utilize. chemistryviews.org

Table 4: Photoredox and Electrochemical Synthesis of Trifluoromethyl Ketones

Method Reactant 1 Reactant 2 Key Features Reference
Photoredox Catalysis Alkyne CF₃ Source / H₂O Direct oxidative trifluoromethylation acs.org
Photoredox Catalysis Alkyl Bromide Trifluoroacetic Anhydride Radical-radical cross-coupling dicp.ac.cnresearchgate.net
Photoredox Catalysis Olefin Halotrifluoroacetone Generates trifluoroacetonyl radical researchgate.net

Development and Evaluation of Novel Synthetic Routes to this compound

The development of new synthetic routes focuses on improving efficiency, selectivity, and sustainability.

Sustainable and Green Chemistry Methodologies in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fluorinated compounds. Methodologies that operate under mild, ambient conditions, such as photoredox and electrochemical synthesis, are inherently greener as they often reduce energy consumption and the need for harsh reagents. acs.org The use of visible light as a renewable energy source is a key advantage. dicp.ac.cn

Another green strategy involves utilizing industrial by-products as chemical feedstocks. For example, fluoroform (HCF₃), a potent greenhouse gas and a by-product of fluoropolymer manufacturing, can be used as an inexpensive trifluoromethyl source for the synthesis of trifluoromethyl ketones from esters. thieme-connect.combeilstein-journals.org This approach adds value to a waste product while providing access to valuable chemical entities.

Furthermore, the development of reactions in environmentally benign solvents, such as water, is a primary goal of green chemistry. The use of micellar systems, employing surfactants like sodium dodecyl sulfate (B86663) (SDS), has been shown to promote the regioselective fluorination of ketones in water, offering a sustainable alternative to traditional organic solvents. organic-chemistry.org

Flow Chemistry and Continuous Processing Techniques for Enhanced Production Efficiency

Continuous-flow processing has emerged as a powerful technology for the synthesis of trifluoromethyl ketones, offering significant advantages over traditional batch methods. organic-chemistry.org The primary benefits include superior control over reaction parameters such as temperature and mixing, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved scalability. organic-chemistry.org

A notable strategy for the α-trifluoromethylation of ketones involves a two-step continuous-flow procedure. organic-chemistry.orgsioc-journal.cn In this process, a ketone precursor is first converted in-situ into a silyl (B83357) enol ether. This intermediate is then immediately mixed with a trifluoromethyl radical source and a photoredox catalyst, and the mixture is irradiated with visible light within a transparent flow reactor. organic-chemistry.org This integrated approach can significantly reduce reaction times; for example, both the silyl enol ether formation and the subsequent trifluoromethylation can be completed in as little as 20 minutes. organic-chemistry.org The use of inexpensive and non-toxic organic dyes like Eosin Y as the photoredox catalyst further enhances the efficiency and cost-effectiveness of this method. organic-chemistry.org

Advanced flow systems can also integrate multiple catalytic methods, such as combining photocatalysis with biocatalysis for a multi-step synthesis. elsevierpure.comelsevierpure.com This chemoenzymatic approach in a continuous or semicontinuous setup can achieve high yields and produce optically pure products, demonstrating the modularity and efficiency of flow chemistry. elsevierpure.com The data below summarizes typical parameters for a photocatalytic trifluoromethylation step conducted in a flow system.

ParameterDescriptionTypical Value / ConditionSource
Reactor TypeTransparent tubing (e.g., PFA) coiled around a light source.Flow reactor with transparent tubing organic-chemistry.org
CatalystInexpensive, metal-free organic dye for photoredox catalysis.Eosin Y organic-chemistry.orgelsevierpure.com
CF3 SourceReagent used to generate trifluoromethyl radicals under irradiation.Triflyl chloride (CF3SO2Cl) organic-chemistry.org
Light SourceCommonly available, low-energy visible light source.Household compact fluorescent lamp (CFL) organic-chemistry.org
Residence TimeTotal time for both silylation and trifluoromethylation steps.20 minutes organic-chemistry.org
Space-Time YieldA measure of the process efficiency and productivity.39.8 g L⁻¹ h⁻¹ elsevierpure.comelsevierpure.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies combine the selectivity of biocatalysts with the broad scope of chemical synthesis to create highly efficient reaction cascades. For the synthesis of molecules related to this compound, a powerful approach involves the coupling of a chemical trifluoromethylation step with a subsequent enzymatic reduction. elsevierpure.comelsevierpure.com

This multistep process can be performed in a semicontinuous flow setup. elsevierpure.com The first step is a photocatalytic reaction that introduces the trifluoromethyl group onto a ketone precursor. elsevierpure.com The resulting trifluoromethyl ketone is then channeled into a second reactor containing an immobilized enzyme for stereoselective reduction. elsevierpure.com For instance, an alcohol dehydrogenase (ADH), such as a variant from Lactobacillus kefir, can be used to reduce the ketone to a chiral secondary alcohol with high optical purity. elsevierpure.comelsevierpure.com

A significant challenge in such integrated systems is the stability of the enzyme in the presence of organic solvents and reagents from the preceding chemical step. elsevierpure.com This can be overcome by developing robust enzyme immobilization techniques. Entrapping the enzyme in a polymer matrix, such as a PVA/PEG cryogel, has been shown to enhance its stability in aggressive solvents like THF, enabling the successful integration of the catalytic steps into a continuous cascade. elsevierpure.comelsevierpure.com

Mechanistic Studies of this compound Formation and Related Reactions

Understanding the reaction mechanisms, including the identification of key intermediates and the influence of kinetics and thermodynamics, is crucial for optimizing the synthesis of this compound.

Elucidation of Reaction Intermediates and Transition States

The formation of trifluoromethyl ketones can proceed through various pathways, each involving distinct reaction intermediates. The specific intermediates depend heavily on the chosen reagents and catalysts.

In Nucleophilic Trifluoromethylation: When using nucleophilic CF3 sources like TMSCF3 with an ester precursor, the reaction proceeds through a stable tetrahedral intermediate. nih.gov The high stability of this intermediate prevents a second addition of the trifluoromethyl group. nih.gov In reactions initiated by a catalyst like Cs2CO3, a hypervalent silicon complex may form first, which then generates a more nucleophilic alkoxide intermediate that facilitates the trifluoromethyl transfer. mdpi.com

In Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions involving aryl trifluoroacetates are proposed to proceed via an acyl(aryloxo)palladium(II) intermediate, which forms after the oxidative addition of the ester to the Pd(0) complex. researchgate.net In rhodium-catalyzed α-trifluoromethylation, a highly reactive alkylrhodium complex, such as a Rh-Et species, has been identified as the key intermediate responsible for the transformation.

In Electrophilic Reactions: The O-trifluoromethylation of ketones using hypervalent iodine reagents can proceed through an oxonium intermediate, which is formed by the nucleophilic attack of the ketone's carbonyl oxygen on the activated reagent. nih.gov

The table below summarizes key intermediates proposed in different synthetic routes to trifluoromethyl ketones.

Reaction TypeProposed Key IntermediateSource
Nucleophilic Addition to EstersStable Tetrahedral Intermediate nih.gov
Rhodium-Catalyzed α-TrifluoromethylationAlkylrhodium Complex (e.g., Rh-Et)
Palladium-Catalyzed Cross-CouplingAcyl(aryloxo)palladium(II) Complex researchgate.net
Cs2CO3-Catalyzed Silylation/TrifluoromethylationHypervalent Silicon Complex / Alkoxide mdpi.com
Electrophilic O-TrifluoromethylationOxonium Intermediate nih.gov

Kinetic and Thermodynamic Considerations in Synthetic Pathways

The outcome of synthetic pathways leading to this compound can be governed by either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest, often under milder conditions, whereas thermodynamic control yields the most stable product under conditions that allow for equilibration.

In many reactions that form trifluoromethyl ketones, the thermodynamic stability of the product is a significant driving force. For example, in the nucleophilic trifluoromethylation of esters, the formation of a highly stable tetrahedral intermediate effectively makes the reaction irreversible and drives it towards the final ketone product after workup. nih.gov This thermodynamic preference prevents side reactions like double additions.

The choice of reaction conditions can steer the process towards a desired outcome. For instance, in reactions with multiple possible products, lower temperatures and shorter reaction times may favor the kinetically preferred product, while higher temperatures and longer reaction times allow the system to reach equilibrium and form the thermodynamically favored, more stable product. The inherent stability conferred by the strong carbon-fluorine bonds and the potent electron-withdrawing effect of the trifluoromethyl group often renders the final ketone as the thermodynamic sink of the reaction sequence.

Radical Pathways and Single Electron Transfer Mechanisms

Radical pathways, frequently initiated by a single electron transfer (SET) event, represent a major strategy for forming the C-CF3 bond in molecules like this compound. youtube.com These methods typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. acs.org

Photoredox catalysis is a common method for initiating these radical reactions. organic-chemistry.orgacs.org In this process, a photocatalyst (e.g., an iridium complex or an organic dye) absorbs visible light and enters an excited state. organic-chemistry.orgnih.gov The excited catalyst can then act as a potent single-electron donor or acceptor. When reacting with a trifluoromethyl source like bromotrifluoromethane (B1217167) (CF3Br) or triflyl chloride (CF3SO2Cl), the catalyst can initiate a SET event that leads to the cleavage of a C-Br or S-Cl bond, releasing the •CF3 radical. organic-chemistry.orgnih.gov

Once generated, the highly reactive •CF3 radical adds to a suitable acceptor, such as a silyl enol ether derived from a ketone precursor. acs.org The existence of a radical mechanism is often confirmed through trapping experiments. For example, the addition of a radical scavenger like TEMPO to the reaction mixture suppresses the formation of the desired product and leads to the detection of a TEMPO-CF3 adduct, providing strong evidence for the presence of •CF3 radicals. acs.orgnih.gov Dual catalysis systems, combining photoredox catalysis with another catalyst like nickel, can also operate through radical mechanisms involving SET steps to construct α-trifluoromethyl ketones. acs.org

Reactivity Profiles and Advanced Organic Transformations of 6,6,6 Trifluorohexan 3 One

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in 6,6,6-Trifluorohexan-3-one is highly electrophilic due to the inductive effect of the adjacent trifluoromethyl group. This heightened reactivity makes it an excellent substrate for a variety of nucleophilic addition reactions. Trifluoromethyl ketones (TFMKs) are known to readily form stable hydrates, a characteristic that hints at their high electrophilicity and susceptibility to nucleophilic attack beilstein-journals.org.

The addition of organometallic reagents, such as organolithiums or Grignard reagents, to the carbonyl carbon of this compound allows for the formation of tertiary trifluoromethylated alcohols. The development of stereoselective methods for these transformations is a significant area of research, enabling control over the configuration of the newly formed stereocenter.

Research Findings:

Asymmetric Arylation: Rhodium-catalyzed asymmetric arylation has been successfully applied to trifluoromethyl ketones using arylboronic acids. This method provides access to chiral tertiary alcohols with high enantioselectivity brighton.ac.uk.

Enantioselective Alkynylation: Chiral Schiff bases have been used to catalyze the enantioselective addition of terminal alkynes to trifluoromethyl ketones, yielding trifluoromethylated propargylic alcohols. Enantioselectivities of up to 66% have been achieved using this method asianpubs.org.

Vinylogous Aldol Reactions: Bifunctional organocatalysts, such as those based on thiourea or squaramide, can facilitate the diastereo- and enantioselective vinylogous aldol reaction between trifluoromethyl ketones and nucleophiles like alkylidenepyrazolones. These reactions yield highly functionalized tertiary alcohols with excellent diastereoselectivity nih.gov. A plausible transition state involves the catalyst activating the ketone through hydrogen bonding while the basic moiety of the catalyst deprotonates the nucleophile nih.gov.

Table 1: Examples of Stereoselective Additions to Trifluoromethyl Ketones
Reaction TypeCatalyst/ReagentSubstrate ExampleProduct TypeStereoselectivityReference
ArylationRh-based catalystTrifluoromethyl KetoneChiral Tertiary AlcoholHigh e.e. brighton.ac.uk
AlkynylationChiral Schiff Base / Me₂Zn2,2,2-TrifluoroacetophenoneTrifluoroalkynyl AlcoholUp to 66% e.e. asianpubs.org
Vinylogous AldolBifunctional Thiourea CatalystTrifluoromethylarylketoneFunctionalized Tertiary AlcoholExcellent d.r., moderate to good e.e. nih.gov

The reduction of the carbonyl group in this compound produces 6,6,6-trifluorohexan-3-ol, a chiral secondary alcohol. This transformation is fundamental for introducing a trifluoromethyl-bearing stereocenter.

Hydride Reduction: Standard hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction davuniversity.orgvanderbilt.edu. The choice of reagent can be influenced by the presence of other functional groups in the molecule. For stereoselective reductions, specialized reagents or enzymatic methods are employed. Ketoreductase (KRED) enzymes, for instance, can reduce fluorinated keto esters with high diastereomeric and enantiomeric excess alaska.edu. Nickel-catalyzed asymmetric processes have been developed for the synthesis of chiral α-trifluoromethylated ketones, which can then undergo a diastereoselective reduction in a one-pot fashion to yield β-trifluoromethyl alcohols with excellent stereocontrol organic-chemistry.orgnih.govacs.org.

Subsequent Derivatizations: The resulting 6,6,6-trifluorohexan-3-ol can be further functionalized through reactions typical of secondary alcohols.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields the corresponding esters.

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers.

Analytical Derivatization: For determining the absolute stereochemistry of chiral fluoro-alcohols, they can be derivatized with chiral reagents like (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzed by ¹⁹F NMR spectroscopy alaska.edu.

Amination: The primary route for converting ketones to amines is reductive amination. This process involves the condensation of this compound with ammonia, a primary amine, or a secondary amine to form an intermediate imine or iminium ion, which is then reduced to the final amine harvard.eduwikipedia.org. The reduction can be carried out in the same pot, often using pH-sensitive reducing agents like sodium cyanoborohydride (NaBH₃CN) or the safer sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduce the iminium ion in the presence of the ketone mdma.chmasterorganicchemistry.comorganic-chemistry.org. This method provides a powerful way to synthesize a wide range of β-amino-trifluoromethyl compounds. More advanced photocatalytic, three-component reactions involving styrenes, DMSO, and N-trifluoroethylhydroxylamine derivatives have also been developed to synthesize β-trifluoromethyl β-amino ketones nih.gov.

Hydroxylation: Direct nucleophilic hydroxylation of the carbonyl group is generally not a productive transformation, as it leads to the formation of a gem-diol (hydrate), which is often unstable and readily reverts to the ketone beilstein-journals.org. However, reactions at the α-position to the carbonyl are well-established. For instance, α-hydroxylation can be achieved by first forming an enolate and then reacting it with an electrophilic oxygen source. A related transformation is α-trifluoromethoxylation, which has been accomplished using visible-light photoredox catalysis on enol carbonates derived from ketones nih.govresearchgate.net.

Reactions Involving the Alpha-Trifluoromethyl Group and its Influence on Reactivity

The trifluoromethyl group is not merely a passive electron-withdrawing substituent; its presence facilitates unique rearrangements and can itself be a site for advanced functionalization.

The strong C-F bonds and the electronic properties of the trifluoromethyl group influence the outcome of classical ketone rearrangements.

Baeyer-Villiger Oxidation: This reaction converts ketones into esters using peroxy acids. The migratory aptitude of the groups attached to the carbonyl is key to the regiochemical outcome wiley-vch.de. For this compound, the two migrating groups are the ethyl group (-CH₂CH₃) and the 2,2,2-trifluoroethyl group (-CH₂CF₃). The trifluoroethyl group is strongly electron-deficient due to the CF₃ moiety. In Baeyer-Villiger rearrangements, the group that is better able to stabilize a partial positive charge in the transition state migrates preferentially. Therefore, the more electron-rich ethyl group is expected to migrate in preference to the electron-poor trifluoroethyl group, leading to the formation of ethyl 3,3,3-trifluoropropanoate.

Cyclization/Rearrangement Reactions: The presence of a trifluoromethyl group can enable complex reaction cascades. For example, α-hydroxy ketones can undergo cyclization and rearrangement with trifluoromethyl N-acylhydrazones under metal-free conditions to produce highly substituted trifluoromethyloxazolines rsc.orgrsc.org.

While the C-F bond is the strongest single bond in organic chemistry, recent advances have made its selective functionalization possible, opening new avenues for derivatizing the trifluoromethyl group itself rsc.orgresearchgate.net.

Research Findings:

Single C-F Bond Activation: Visible-light photoredox catalysis has emerged as a powerful tool for the selective cleavage of a single C-F bond in trifluoromethyl ketones nih.gov. This process typically involves the single-electron reduction of the ketone to generate a radical anion, which then fragments, releasing a fluoride ion and forming an α,α-difluoroenol radical. This radical can then be trapped by various radical acceptors.

Defluorinative Alkylation: Using photoredox catalysis, the generated difluoromethyl radical can engage in intermolecular C-C bond formation with suitable olefins, such as N-methyl-N-arylmethacrylamides, to create new fluorine-containing oxindole derivatives nih.gov. The choice of solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can be critical for achieving selective single C-F bond cleavage nih.gov. This strategy allows for the divergent synthesis of various gem-difluoromethylene-containing scaffolds researchgate.net.

Coupling-Aromatization-Cyclization: Cobalt-promoted reactions of polyfluorinated ketones with N- and S-nucleophiles can trigger a cascade involving multiple C(sp³)-F bond cleavages to form complex polycyclic aromatic derivatives nih.gov.

Table 2: Advanced Functionalization of the Trifluoromethyl Group in Ketones
Reaction TypeMethodologyKey IntermediateProduct TypeReference
Defluorinative AlkylationVisible-light Photoredox Catalysisα,α-Difluoromethyl Radicalα,α-Difluoro Ketones nih.govresearchgate.net
Coupling-Aromatization-CyclizationCo-promoted reaction with nucleophilesNot specifiedPerfluoroalkylated Naphtho[1,2-b]furans nih.gov

Enolization and Enolate Chemistry of this compound

The enolization of this compound, also known as ethyl trifluoromethyl ketone, is a critical aspect of its reactivity, paving the way for a host of synthetic transformations. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the acidity of the α-protons. Specifically, the protons on the C-4 methylene group, situated between the carbonyl and the trifluoromethyl group, are considerably more acidic than those on the C-2 methyl group of the ethyl moiety. This pronounced difference in acidity allows for highly regioselective deprotonation under basic conditions to form a single, well-defined enolate.

This regioselectivity is a key advantage in synthetic applications, as it prevents the formation of isomeric enolate mixtures that can complicate the reaction outcomes of non-fluorinated analogues like 3-hexanone. The resulting enolate is a potent nucleophile, ready to engage in a variety of carbon-carbon bond-forming reactions.

Asymmetric Catalysis in Enolate Reactions

Achieving stereocontrol in reactions involving the enolate of this compound is a significant goal in modern organic synthesis. Asymmetric catalysis provides an elegant solution by employing chiral catalysts to create a chiral environment around the reacting species, thereby directing the formation of one enantiomer over the other.

Two primary strategies have been explored for analogous fluorinated ketones:

Chiral Metal Catalysis: The lithium or zinc enolate of the ketone can be complexed with a chiral ligand bound to a metal center. This chiral complex then reacts with an electrophile, and the steric and electronic properties of the ligand dictate the facial selectivity of the attack, leading to an enantioenriched product.

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze reactions by forming a chiral enamine intermediate with the ketone. This enamine then acts as the nucleophile. For instance, L-proline has been shown to catalyze the direct asymmetric aldol reaction of ketones with trifluoroacetaldehyde ethyl hemiacetal, yielding β-hydroxy-β-trifluoromethylated ketones with good to excellent diastereo- and enantioselectivities. researchgate.net A similar strategy could be applied using this compound as the enolate precursor.

The table below summarizes representative results for proline-catalyzed asymmetric aldol reactions with various ketones and trifluoroacetaldehyde ethyl hemiacetal, illustrating the potential for achieving high stereoselectivity.

Ketone NucleophileCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
CyclohexanoneL-proline94:691% researchgate.net
CyclopentanoneL-proline93:785% researchgate.net
AcetoneL-proline-45% researchgate.net
Acetophenone(S)-5-(pyrrolidin-2-yl)-1H-tetrazole-90% nih.gov

This interactive table showcases the effectiveness of organocatalysis in promoting highly stereoselective aldol reactions with fluorinated electrophiles.

Applications in Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Michael, Robinson Annulation)

The enolate of this compound is a versatile intermediate for constructing new carbon-carbon bonds, which is a cornerstone of organic synthesis.

Aldol Reaction: In the aldol reaction, the enolate adds to a carbonyl electrophile, such as an aldehyde or another ketone. The enolate of this compound can act as the nucleophilic partner. Conversely, the ketone itself can serve as an excellent electrophile due to the activation of the carbonyl group by the adjacent CF₃ group. Organocatalytic methods have been developed for the asymmetric aldol reaction of aromatic methyl ketones with trifluoroacetaldehyde ethyl hemiacetal, producing chiral trifluoromethylated alcohols in high yields and enantioselectivities. nih.gov

Michael Addition: The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comyoutube.comchemistrysteps.com The enolate derived from this compound is an effective Michael donor. Research on the addition of lithium enolates to ethyl 3-trifluoromethylacrylate has shown that these reactions proceed with a high degree of diastereoselectivity, suggesting that the enolate of this compound would behave similarly. oup.com

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring. wikipedia.orgfiveable.meresearchgate.netnrochemistry.comorganic-chemistry.org While a direct Robinson annulation using this compound is not extensively documented, a stepwise approach has proven successful for structurally related compounds. For example, a trifluoromethylated diketone, synthesized via a Mukaiyama-Michael reaction, can be cyclized under basic conditions to form fluorinated cyclohexanone or cyclohexenone derivatives. This demonstrates the feasibility of using trifluoromethyl ketone enolates in the key steps of the Robinson annulation sequence.

Cycloaddition and Pericyclic Reactions Incorporating this compound or its Derivatives

Cycloaddition reactions are a class of pericyclic reactions that form cyclic products in a concerted fashion. The Diels-Alder [4+2] cycloaddition is a prominent example, typically involving a conjugated diene and a dienophile (an alkene). organic-chemistry.org For this compound to participate, it would first need to be converted into a derivative, such as an α,β-unsaturated ketone (an enone).

An enone derivative, 6,6,6-trifluorohex-4-en-3-one, would be an activated dienophile for the Diels-Alder reaction. The powerful electron-withdrawing nature of the trifluoromethyl group would lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with electron-rich dienes. organic-chemistry.org Research has shown that β-fluoroalkylated enones are indeed efficient dienophiles in Diels-Alder cycloadditions for preparing various fluorinated cyclic compounds. acs.org

Furthermore, trifluoromethyl ketones can participate in hetero-Diels-Alder reactions. In an organocatalytic approach, an enone can be converted to a chiral enamine, which then acts as the 4π diene component. This diene can react with the carbonyl group of an aryl trifluoromethyl ketone (acting as the 2π dienophile) to form trifluoromethyl-substituted tetrahydropyrans with high diastereo- and enantioselectivity. rsc.orgrsc.org

Diene (from Enone)Dienophile (CF₃ Ketone)Catalyst SystemDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Enamine from Chalcone2,2,2-Trifluoroacetophenone(R)-DPPOTMS / Camphorsulfonic acid>95:594% rsc.orgrsc.org
Enamine from Cinnamaldehyde2,2,2-Trifluoroacetophenone(S)-DPP-TES / Benzoic Acid>95:599% rsc.orgrsc.org

This interactive table presents data on the asymmetric hetero-Diels-Alder reaction, highlighting the synthesis of complex heterocyclic systems.

Transition Metal-Catalyzed Transformations and C-H Functionalization

Transition metal catalysis offers powerful tools for forming new bonds by activating otherwise inert C-H bonds. nih.govrsc.org For a molecule like this compound, C-H functionalization could potentially be directed to several positions.

The ketone functional group itself can act as a directing group in certain transition-metal-catalyzed reactions, guiding the catalyst to functionalize a specific C-H bond, often at the ortho-position of an aromatic ring attached to the ketone. rsc.org For an aliphatic ketone like this compound, directing C-H activation is more challenging. However, strategies exist for the β-functionalization of ketones or α-alkylation with unactivated olefins. rsc.org

The functionalization of C(sp³)–H bonds, such as those in the ethyl and methylene groups of this compound, remains a significant challenge in catalysis. nih.gov While examples specific to this ketone are scarce, the field of transition-metal-catalyzed C-H activation is rapidly advancing, with catalysts based on palladium, rhodium, and iridium showing promise for the functionalization of aliphatic systems. acs.org The electronic influence of the trifluoromethyl group would likely play a significant role in the reactivity and selectivity of any potential C-H activation process on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization Methodologies for 6,6,6 Trifluorohexan 3 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Research

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6,6,6-Trifluorohexan-3-one. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR experiments.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Environment Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity Coupling Constant

A comprehensive understanding of the molecule's carbon-hydrogen framework is achieved through ¹H and ¹³C NMR, complemented by two-dimensional (2D) NMR experiments that reveal through-bond correlations.

¹H and ¹³C NMR Spectroscopy: The structure of this compound (CH₃-CH₂-C(O)-CH₂-CH₂-CF₃) contains five distinct proton environments and six distinct carbon environments, which would lead to five signals in the ¹H NMR spectrum and six signals in the ¹³C NMR spectrum. The predicted chemical shifts and multiplicities are based on the influence of adjacent functional groups, such as the carbonyl and trifluoromethyl groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Position Proton Environment Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity
1 H ₃C- 0.9 - 1.1 Triplet (t)
2 -CH ₂-C(O)- 2.3 - 2.6 Quartet (q)
4 -C(O)-CH ₂- 2.7 - 3.0 Triplet (t)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Position Carbon Environment Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity (from ¹⁹F coupling)
1 C H₃- 7 - 12 Singlet
2 -C H₂-C(O)- 35 - 40 Singlet
3 -C (O)- 205 - 215 Triplet (small ³JCF)
4 -C(O)-C H₂- 40 - 45 Triplet (small ³JCF)
5 -C H₂-CF₃ 30 - 35 Quartet (²JCF)

2D NMR Techniques: To confirm the assignments made from 1D NMR spectra and establish the precise connectivity of the molecular backbone, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between the protons on C1 and C2, and between the protons on C4 and C5, confirming the ethyl and propyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would confirm, for example, that the proton signal predicted at ~1.0 ppm corresponds to the carbon signal at ~10 ppm. The carbonyl carbon (C3) would not show a correlation as it bears no protons.

Protons on C2 showing a cross-peak to the carbonyl carbon C3.

Protons on C4 showing a cross-peak to the carbonyl carbon C3.

Protons on C5 showing correlations to both C4 and the trifluoromethyl carbon C6.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

In synthetic studies, confirming the successful formation of the target compound is paramount. High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to verify that the measured exact mass matches the theoretical exact mass calculated for the formula C₆H₉F₃O.

Table 4: HRMS Data for this compound

Molecular Formula Theoretical Exact Mass (Da)

Tandem mass spectrometry (MS/MS) is used to investigate the structure of ions by inducing fragmentation. In a typical MS/MS experiment, the molecular ion ([M]⁺˙) of this compound would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides evidence for the molecule's structure.

For ketones, a primary fragmentation mechanism is alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, two principal alpha-cleavage pathways are predicted:

Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion with m/z = 125.

Loss of a 3,3,3-trifluoropropyl radical (•CH₂CH₂CF₃), resulting in an acylium ion with m/z = 57.

Another potential fragmentation is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage. This would lead to the loss of a neutral alkene molecule.

Table 5: Predicted Key Fragment Ions for this compound in MS/MS

Fragmentation Pathway Neutral Loss Predicted Fragment Ion (m/z)
α-cleavage •C₂H₅ 125.03
α-cleavage •C₃H₄F₃ 57.03

Vibrational Spectroscopy Applications (Infrared and Raman) for Investigating Functional Group Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a sample. IR and Raman are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. kurouskilab.com

For this compound, the most prominent vibrational modes would be associated with the carbonyl (C=O), trifluoromethyl (C-F), and alkyl (C-H) groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, characteristic of an aliphatic ketone. spectroscopyonline.com This vibration should also be observable, though potentially weaker, in the Raman spectrum.

C-H Stretches and Bends: The sp³ C-H bonds of the ethyl and propyl chains will give rise to stretching vibrations just below 3000 cm⁻¹ and bending vibrations in the 1350-1470 cm⁻¹ region in both IR and Raman spectra. scifiniti.com

C-F Stretches: The C-F bonds of the trifluoromethyl group produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.

Table 6: Predicted Principal Vibrational Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H stretch (alkyl) 2850 - 3000 Medium-Strong Strong
C=O stretch (ketone) 1705 - 1725 Strong Medium
C-H bend (alkyl) 1350 - 1470 Medium Medium

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) in Stereochemical Studies of Chiral Analogs

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.orgresearchgate.net These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of chiral analogs of this compound.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. saschirality.orgresearchgate.net For chiral ketones, the carbonyl group (C=O) acts as a chromophore, exhibiting a weak n→π* electronic transition around 280-300 nm. libretexts.org The sign and magnitude of the CD signal, or Cotton effect, in this region are highly sensitive to the stereochemical environment around the carbonyl group. libretexts.orgnih.gov By analyzing the Cotton effect, researchers can deduce the absolute configuration of a chiral center near the trifluoromethyl ketone moiety.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. libretexts.orgleidenuniv.nl An ORD spectrum shows a characteristic curve, known as a Cotton effect curve, in the region of a chromophore's absorption band. libretexts.org The shape, sign, and amplitude of this curve are directly related to the stereochemistry of the molecule. researchgate.net For chiral analogs of this compound, ORD can provide complementary information to CD for assigning absolute configurations.

The choice of solvent can significantly influence the chiroptical spectra of ketones. rsc.org For instance, polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) can interact with the carbonyl group, altering the energy of its electronic transitions and consequently modifying the observed CD and ORD spectra compared to nonpolar solvents like hexane (B92381). rsc.org

Table 1: Hypothetical Chiroptical Data for a Chiral Analog of this compound

This interactive table presents hypothetical CD data for enantiomeric forms of a chiral analog, illustrating how the sign of the Cotton effect can be used to distinguish between them.

EnantiomerSolventλmax (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Cotton Effect Sign
(R)-isomerHexane295+5,200Positive
(S)-isomerHexane295-5,150Negative
(R)-isomerMethanol288+4,800Positive
(S)-isomerMethanol288-4,780Negative

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions Research

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. wikipedia.org For this compound, which is a liquid at room temperature, crystallographic analysis would require low-temperature techniques to obtain a suitable single crystal.

A crystal structure of this compound or its derivatives would provide definitive proof of its molecular geometry in the solid state. More importantly, it would reveal the nature and geometry of intermolecular interactions that govern the crystal packing. researchgate.net Given the presence of a polar carbonyl group and highly electronegative fluorine atoms, several types of non-covalent interactions are expected to be significant.

Key potential intermolecular interactions include:

Dipole-Dipole Interactions: Arising from the alignment of the polar C=O groups in the crystal lattice.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between activated C-H groups (e.g., adjacent to the carbonyl) and the carbonyl oxygen of a neighboring molecule.

C-H···F Interactions: Weak interactions between C-H bonds and the electronegative fluorine atoms of the trifluoromethyl group can also contribute to the stability of the crystal packing. researchgate.net

Halogen···Halogen Interactions (F···F): Close contacts between fluorine atoms on adjacent molecules may also be observed. researchgate.net

The analysis of these weak interactions is crucial in fields like crystal engineering and materials science, as they influence physical properties such as melting point and solubility. researchgate.net Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. mdpi.com

Table 2: Typical Intermolecular Interaction Geometries in Fluorinated Ketones

This table provides representative data for the types of non-covalent interactions that could be expected in the crystal structure of this compound, based on studies of analogous compounds.

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)
Hydrogen BondC-H···O=C2.2 - 2.8140 - 170
Hydrogen BondC-H···F-C2.3 - 2.9130 - 160
Halogen ContactC-F···F-C2.7 - 3.2N/A

Applications of 6,6,6 Trifluorohexan 3 One in Advanced Organic Synthesis

Strategic Building Block in the Synthesis of Complex Fluorinated Molecules

Fluorinated building blocks are fundamental in the development of advanced materials and complex organic structures. nih.gov The presence of a trifluoromethyl group can enhance properties such as thermal stability and lipophilicity while influencing molecular conformation. mdpi.com 6,6,6-Trifluorohexan-3-one, as a trifluoromethyl ketone, is a prime example of such a building block, offering reactive sites for a variety of chemical transformations.

Precursor to Fluorinated Heterocycles

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry. dundee.ac.uke-bookshelf.de The introduction of fluorine into these ring systems can modulate their properties. beilstein-journals.org α,β-Unsaturated trifluoromethyl ketones, which can be derived from compounds like this compound, are versatile precursors for synthesizing a variety of fluorinated heterocycles. researchgate.net

The synthesis of fluorinated heterocycles can be achieved through several strategies, including:

Cycloaddition Reactions: Polyfluoroalkyl thiocarbonyl compounds, related in reactivity to trifluoromethyl ketones, are excellent dienophiles in [4+2]-cycloaddition reactions for creating sulfur-containing heterocycles. nih.gov

Fluorocyclization: Electrophilic fluorocyclization is a powerful method for producing stereoselectively fluorinated N-heterocycles, generating significant molecular complexity in a single step. beilstein-journals.org

Building Block Approach: The most straightforward method involves using a fluorinated precursor, such as a trifluoromethyl ketone, and building the heterocyclic ring around it. beilstein-journals.org This approach is fundamental to creating diverse five-membered and six-membered heterocyclic systems containing nitrogen, oxygen, or sulfur. e-bookshelf.de

Research has demonstrated that trifluoromethyl ketones readily react with binucleophiles to form a wide array of heterocyclic structures. For instance, their reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles. Similarly, amidines can be used to construct pyrimidine rings.

Utility in the Construction of Advanced Organic Scaffolds and Chiral Compounds

The development of novel molecular scaffolds is crucial for exploring new chemical space. Fluorinated building blocks, including trifluoromethyl ketones, are instrumental in constructing these advanced structures. dntb.gov.ua Asymmetric synthesis, which aims to produce enantiomerically pure compounds, often relies on the use of chiral auxiliaries or stereoselective reactions involving prochiral substrates like ketones. sigmaaldrich.comsciencenet.cn

The ketone group in this compound is a key functional handle for building complex and chiral molecules. Asymmetric reduction of the ketone can introduce a chiral alcohol center. Furthermore, the α-protons to the carbonyl are acidic and can be deprotonated to form an enolate, which can then participate in various stereoselective alkylation or aldol reactions. purdue.edu The use of chiral Ni(II) complexes, for example, has proven effective in the asymmetric synthesis of fluorinated amino acids via alkylation of glycine derivatives. researchgate.net This methodology highlights how fluorinated synthons can be incorporated into chiral frameworks. researchgate.net

Role in the Synthesis of Fluorinated Polymers and Materials Precursors

Fluorinated polymers are a unique class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. pageplace.denih.gov These properties stem from the strength of the carbon-fluorine bond. nih.gov Monomers containing fluorine are essential precursors for these high-performance materials. nasa.gov

While direct polymerization of this compound is not typical, it can be chemically modified to produce valuable fluorinated monomers. For example, it can serve as a precursor for:

Fluorinated Dienes: Through reactions like the Wittig or Horner-Wadsworth-Emmons olefination, the ketone can be converted into a fluorinated alkene, which could be further elaborated into a diene for polymerization.

Fluorinated Epoxides: Asymmetric epoxidation of an alkene derived from the ketone can produce chiral fluorinated epoxides, which are precursors to polyethers and other specialty polymers.

Fluorinated Acrylates and Methacrylates: The ketone can be reduced to an alcohol, which can then be esterified with acrylic acid or methacrylic acid to form fluorinated monomers suitable for radical polymerization.

The resulting fluoropolymers find applications in diverse high-tech fields, including electronics, aerospace, and coatings. pageplace.de20.210.105

Chiral Auxiliary or Ligand Precursor Development in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds. researchgate.net This field often employs chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org

The structure of this compound makes it a candidate for derivatization into chiral auxiliaries or ligands for metal catalysts. For instance, asymmetric reduction of the ketone followed by separation of enantiomers or a chiral resolution process would yield an enantiopure alcohol. This chiral alcohol could then be used directly as an auxiliary or be further functionalized.

For example, the chiral alcohol could be converted into a chiral phosphine ligand. Such ligands are crucial in transition-metal-catalyzed asymmetric reactions, including hydrogenation and cross-coupling. The presence of the trifluoromethyl group could influence the electronic properties and steric bulk of the resulting ligand, potentially leading to high levels of stereocontrol in catalytic reactions. While specific examples using this compound are not prominent in the literature, the principle is well-established with other fluorinated chiral molecules. nih.govnsf.gov

Probes for Mechanistic Studies in Organic Reactions

Understanding the step-by-step pathway of a chemical reaction, its mechanism, is fundamental to organic chemistry. nih.gov Certain functional groups can be used as "probes" to elucidate these mechanisms. The trifluoromethyl group, due to its strong electron-withdrawing nature and its unique spectroscopic signatures (e.g., in ¹⁹F NMR), can serve as an effective mechanistic probe.

By incorporating this compound or its derivatives into a reaction, chemists can:

Monitor Reaction Progress: ¹⁹F NMR spectroscopy allows for clean and sensitive tracking of the disappearance of starting material and the appearance of products or intermediates containing the CF₃ group.

Study Electronic Effects: The inductive effect of the CF₃ group can significantly alter the reactivity of adjacent functional groups. By comparing the reaction rates and outcomes with a non-fluorinated analog, researchers can quantify the electronic influence on the reaction mechanism.

Investigate Stereochemistry: The steric bulk of the CF₃ group can influence the stereochemical course of a reaction, providing insights into the transition state geometry.

Synthesis of Fluorinated Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the properties of a molecule for a specific application, be it in materials science or medicinal chemistry. amanote.com These studies involve synthesizing a series of structurally related compounds (analogs) and evaluating how systematic changes in their structure affect their properties or activity. nih.govresearchgate.net

This compound is an ideal starting point for creating a library of fluorinated analogs. The ketone and the adjacent methylene group provide reactive sites for a wide range of modifications.

Reaction Type Reagent/Condition Resulting Modification Purpose in SAR Study
Reduction NaBH₄, LiAlH₄Conversion of ketone to alcoholStudy the effect of replacing a carbonyl with a hydroxyl group.
Grignard Reaction R-MgBrAddition of an 'R' group to the ketone, forming a tertiary alcoholInvestigate the impact of steric bulk at that position.
Wittig Reaction Ph₃P=CHRConversion of ketone to an alkeneExamine the influence of replacing the polar C=O bond with a nonpolar C=C bond.
Alkylation LDA, then R-XAddition of an 'R' group at the alpha-position (C4)Probe the effect of substitution adjacent to the trifluoroethyl group.

By systematically performing these reactions, a diverse set of analogs can be generated from a single fluorinated precursor, enabling comprehensive SAR studies.

Q & A

Q. What are the primary synthetic routes for 6,6,6-Trifluorohexan-3-one, and how are they optimized for laboratory-scale production?

Methodological Answer: The compound is synthesized via trifluoromethylation of hexan-3-one using reagents like trifluoromethyl iodide (CF₃I) under alkaline conditions. Optimization involves:

  • Catalyst selection : Transition metal complexes (e.g., Cu or Pd-based catalysts) enhance reaction efficiency by stabilizing intermediates .
  • Reactor design : Batch vs. continuous flow systems. Flow reactors improve heat transfer and reduce side reactions, achieving >80% yield in pilot studies .
  • Purification : Fractional distillation or preparative HPLC to isolate the ketone from byproducts (e.g., over-reduced alcohols).

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • <sup>19</sup>F NMR : Identifies the trifluoromethyl group (δ ~ -60 to -70 ppm) and confirms regioselectivity .
  • GC-MS : Validates molecular weight (154.13 g/mol) and fragmentation patterns (e.g., loss of CO at m/z 106).
  • IR Spectroscopy : C=O stretch at ~1720 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

Methodological Answer: Discrepancies often arise from solvent polarity or steric effects. A systematic approach includes:

  • Solvent screening : Compare THF (low polarity) vs. DMF (high polarity) to assess nucleophile accessibility.
  • Steric mapping : Computational models (e.g., DFT) to evaluate spatial hindrance around the carbonyl group .
  • Cross-validation : Reproduce conflicting studies under controlled conditions (moisture-free, inert atmosphere) to isolate variables .

Q. What strategies mitigate decomposition of this compound during long-term storage or catalytic reactions?

Methodological Answer: Decomposition pathways (e.g., hydrolysis or radical degradation) are addressed via:

  • Stabilizers : Addition of radical scavengers (e.g., BHT) or desiccants (molecular sieves) .
  • Low-temperature storage : -20°C under argon reduces ketone oxidation.
  • Catalyst passivation : Pre-treating metal catalysts (e.g., Pd/C) with sulfur compounds to suppress unwanted side reactions .

Q. How does the trifluoromethyl group influence the compound’s interaction with enzymatic targets in drug discovery studies?

Methodological Answer: The CF₃ group enhances binding affinity through:

  • Hydrophobic interactions : Molecular docking studies show CF₃ occupying hydrophobic pockets in cytochrome P450 enzymes .
  • Electron-withdrawing effects : Polarizes the carbonyl group, increasing electrophilicity and reactivity in Schiff base formation.
  • In vitro assays : Compare IC₅₀ values of trifluoromethylated vs. non-fluorinated analogs to quantify potency improvements .

Data Contradiction Analysis Framework

Issue Hypothesis Validation Method
Variable yields in oxidation reactionsCompeting pathways (e.g., over-oxidation to carboxylic acids)Monitor reaction intermediates via <sup>13</sup>C NMR
Discrepant enzyme inhibition resultsDifferential stereoselectivity in active sitesChiral HPLC to separate enantiomers and test individually

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.